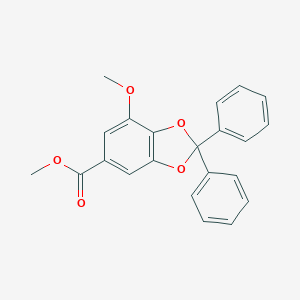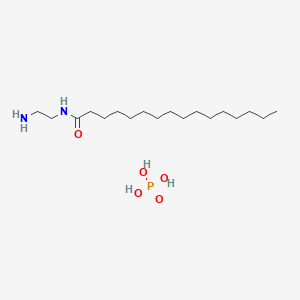![molecular formula C17H27NO3 B009310 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate CAS No. 101932-09-6](/img/structure/B9310.png)
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate, also known as CP-544326, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the alpha7 nicotinic acetylcholine receptor (nAChR) and has been shown to have various biochemical and physiological effects.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate.
Mécanisme D'action
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate involves its binding to the alpha7 nAChR and activation of the receptor. This leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of the alpha7 nAChR has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain.
Effets Biochimiques Et Physiologiques
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been shown to have various biochemical and physiological effects. It has been reported to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in the brain and improve synaptic plasticity. In addition, 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate in lab experiments is its high affinity and selectivity for the alpha7 nAChR. This allows for specific targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate. One direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and the downstream signaling pathways activated by 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate.
Méthodes De Synthèse
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate can be synthesized using a multi-step process. The first step involves the synthesis of the key intermediate, 1-azabicyclo[2.2.2]octan-3-ol, which can be obtained by the reduction of 1-azabicyclo[2.2.2]octane-3,7-dione. The second step involves the conversion of 1-azabicyclo[2.2.2]octan-3-ol to the corresponding chloride, which is then reacted with (E)-2-cyclopentyl-2-hydroxypent-3-enoic acid to obtain 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate. This synthesis method has been reported in several scientific publications and has been optimized for large-scale production.
Applications De Recherche Scientifique
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the alpha7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The alpha7 nAChR has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorder. Therefore, 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been investigated as a potential treatment for these disorders.
Propriétés
Numéro CAS |
101932-09-6 |
|---|---|
Nom du produit |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate |
Formule moléculaire |
C17H27NO3 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate |
InChI |
InChI=1S/C17H27NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h2,9,13-15,20H,3-8,10-12H2,1H3/b9-2+ |
Clé InChI |
KFIKGORTYFCONO-UHFFFAOYSA-N |
SMILES isomérique |
C/C=C/C(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
SMILES canonique |
CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
Synonymes |
1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



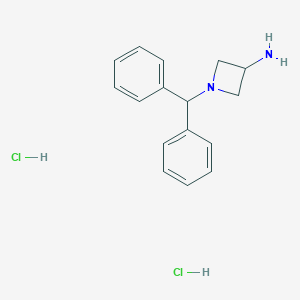
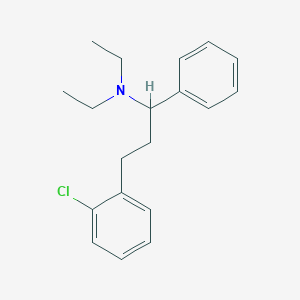
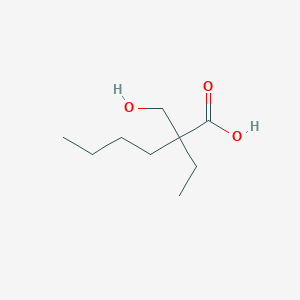
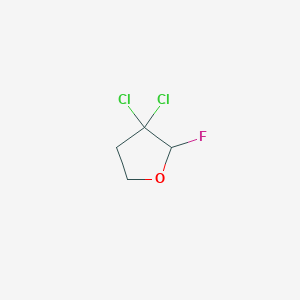
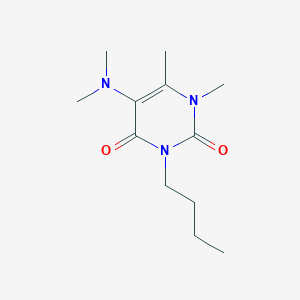
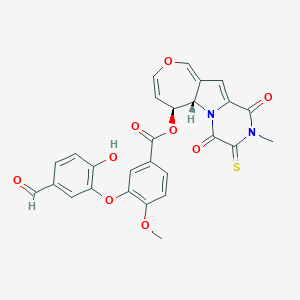
![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
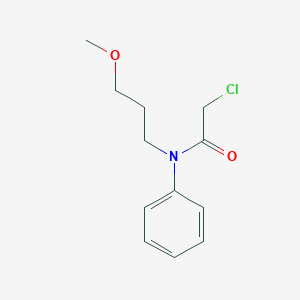
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
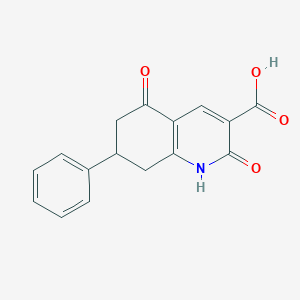
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)
